5-Phenylpent-4-enyl-1-hydroperoxide
Overview
Description
5-Phenylpent-4-enyl-1-hydroperoxide is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as Hydroperoxide, 5-phenyl-4-penten-1-yl .
Synthesis Analysis
The peroxidase activity of prostaglandin H (PGH) synthase catalyzes the reduction of 5-phenyl-4-pentenyl hydroperoxide to 5-phenyl-4-pentenyl alcohol . The kinetics and products of the reaction establish PGH synthase as a classical heme peroxidase .Molecular Structure Analysis
The molecular structure of 5-Phenylpent-4-enyl-1-hydroperoxide is represented by the molecular formula C11H14O2 .Chemical Reactions Analysis
The peroxidase activity of prostaglandin H (PGH) synthase catalyzes the reduction of 5-phenyl-4-pentenyl hydroperoxide to 5-phenyl-4-pentenyl alcohol . The kinetics and products of the reaction establish PGH synthase as a classical heme peroxidase .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenylpent-4-enyl-1-hydroperoxide include a boiling point of 347.7±31.0 °C (Predicted), a density of 1.065±0.06 g/cm3 (Predicted), and a pKa of 11.61±0.10 (Predicted) .Scientific Research Applications
Hydroperoxide Rearrangement in Organic Synthesis
Hydroperoxides, including compounds like 5-Phenylpent-4-enyl-1-hydroperoxide, are notable for their roles in organic synthesis. For instance, tert-butylhydroperoxide is extensively utilized in Sharpless epoxidations of allylic alcohols and in the production of propylene oxide by the oxirane process. The study by Hamann and Liebscher (2000) emphasizes the importance of hydroperoxides as intermediates in industrial processes, such as the Hock process used in the synthesis of phenol and acetone. The researchers also introduced a novel outcome of hydroperoxide rearrangement, yielding R-phenoxyhydroperoxide, geminal dihydroperoxide, and bis(hydroperoxy)-dialkylperoxide moieties. This highlights the versatile nature of hydroperoxides in synthetic chemistry and their potential in generating a range of valuable chemical compounds (Hamann & Liebscher, 2000).
Catalytic Activity and Peroxidase Mechanisms
Alkyl hydroperoxides, potentially including 5-Phenylpent-4-enyl-1-hydroperoxide, are recognized for their stability and are commonly used as terminal oxidants. Wegeberg, Browne, and McKenzie (2018) explored the disproportionation of alkyl peroxides catalyzed by the [Fe(tpena)]2+ complex. This study is significant for understanding the catalytic behavior of hydroperoxides and their potential in various chemical processes, including the effective production of O2 and alcohols like tert-butanol and cumyl alcohol. The mechanism proposed involves transient alkyl- and acyl-peroxide adducts, offering insights into the catalytic pathways of hydroperoxides (Wegeberg, Browne, & McKenzie, 2018).
Immunogenic Complex Formation in Allergic Contact Dermatitis
5-Phenylpent-4-enyl-1-hydroperoxide, like other hydroperoxides, may form specific immunogenic complexes via radical pathways, a key step in allergic contact dermatitis. Johansson et al. (2009) studied this mechanism and proposed that immunogenic complexes of olefinic hydroperoxides can be formed via the radical thiol-ene mechanism. These complexes are specific to individual olefinic hydroperoxides due to the inclusion of a terpene moiety derived from the hydroperoxide. This study offers an understanding of the specificity of the immune response to structurally different hydroperoxides (Johansson et al., 2009).
Radical Formation and Sensitizing Capacity in Contact Allergens
Understanding the nature and reactions of radicals formed from hydroperoxides is crucial in studying their sensitizing potential in allergic contact dermatitis. Johansson, Giménez-Arnau, Grøtli, Karlberg, and Börje (2008) examined the radical formation from allylic hydroperoxides and found that both carbon- and oxygen-centered radicals are important intermediates in the formation of hapten-protein complexes, relevant to allergic contact dermatitis. This study sheds light on the potential of hydroperoxides as contact allergens and their mechanisms in inducing allergic reactions (Johansson, Giménez-Arnau, Grøtli, Karlberg, & Börje, 2008).
properties
IUPAC Name |
[(E)-5-hydroperoxypent-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMIOKTOYAPHO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCOO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCOO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044913 | |
Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpent-4-enyl-1-hydroperoxide | |
CAS RN |
94242-71-4, 87864-20-8 | |
Record name | 5-Phenylpent-4-enyl-1-hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87864-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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